[1-(2-Aminoethyl)piperidin-4-yl]methanol
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Overview
Description
“[1-(2-Aminoethyl)piperidin-4-yl]methanol” is a chemical compound with the molecular formula C8H18N2O . It is a useful research chemical . The compound is also known as [4-(2-aminoethyl)piperidin-4-yl]methanol dihydrochloride .
Synthesis Analysis
Piperidines, which include [1-(2-Aminoethyl)piperidin-4-yl]methanol, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of [1-(2-Aminoethyl)piperidin-4-yl]methanol consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines, including [1-(2-Aminoethyl)piperidin-4-yl]methanol, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The compound has a molecular weight of 158.24 . It is a powder at room temperature .Scientific Research Applications
Synthesis and Structural Analysis
- [1-(2-Aminoethyl)piperidin-4-yl]methanol and its derivatives have been a focal point in the synthesis of complex compounds, offering insights into their molecular and crystal structures. For instance, [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol was synthesized, characterized by spectroscopic techniques, and its structure was elucidated through X-ray crystallography, revealing a chair conformation of the piperidine ring and tetrahedral geometry around the S atom (Girish et al., 2008). Similar structural analyses were conducted for 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, uncovering a chair conformation of the piperidine ring and a distorted tetrahedron geometry around the S atom (Prasad et al., 2008).
Chemical Synthesis and Characterization
- The compound has also been pivotal in three-component synthesis processes. For example, novel 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile was synthesized using a one-spot method in methanol, showcasing the versatility of [1-(2-Aminoethyl)piperidin-4-yl]methanol in chemical syntheses (Feng, 2011). Additionally, compounds like 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol were synthesized and confirmed by spectroscopic techniques and X-ray crystallography, highlighting the compound's utility in creating complex molecular structures (Benakaprasad et al., 2007).
Material Sciences and Theoretical Studies
- In the realm of material sciences, [1-(2-Aminoethyl)piperidin-4-yl]methanol-based compounds were used to study thermal, optical, and structural properties. One such study on [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime revealed its stable structure through thermogravimetric analysis and the identification of reactive sites on the molecular surface using molecular electrostatic potential map (Karthik et al., 2021).
Biomedical Applications
- The compound has found applications in biomedical research, particularly in the synthesis of antimicrobial and antiproliferative agents. For instance, novel diphenyl(piperidin-4-yl)methanol derivatives were synthesized and evaluated for their antiproliferative effects on various human cell lines, showcasing the compound's potential in medical applications (Prasad et al., 2010).
Safety And Hazards
Future Directions
Piperidines are a significant part of the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including [1-(2-Aminoethyl)piperidin-4-yl]methanol, is an important task of modern organic chemistry .
properties
IUPAC Name |
[1-(2-aminoethyl)piperidin-4-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c9-3-6-10-4-1-8(7-11)2-5-10/h8,11H,1-7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPGIVPZQUNHRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598123 |
Source
|
Record name | [1-(2-Aminoethyl)piperidin-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Aminoethyl)piperidin-4-yl]methanol | |
CAS RN |
129999-62-8 |
Source
|
Record name | [1-(2-Aminoethyl)piperidin-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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